5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
Overview
Description
Compounds like “5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole” belong to a class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing an oxazole ring, which is a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms.
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of certain precursors, such as amino acids or other nitrogen-containing compounds, in the presence of suitable catalysts. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the molecule, their connectivity, and their spatial arrangement.Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of the oxazole ring and the bromine substituents. These functional groups can participate in various types of chemical reactions, including substitution reactions, addition reactions, and ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the presence of any chiral centers.Scientific Research Applications
Synthesis and Regioselectivity
A study by Yamane, Mitsudera, and Shundoh (2004) outlined a new method for synthesizing 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, showcasing high regioselectivity in halogenation. This approach provides a pathway to generate 4-halomethyl isomers, highlighting the compound's utility in creating structurally diverse oxazoles under mild conditions (T. Yamane, Hiroyuki Mitsudera, Takatsugu Shundoh, 2004).
Heterocyclic Compound Synthesis
Laurent and Romine (2009) demonstrated the synthetic accessibility to oxazolyl-substituted heterocycles from a masked α-halo ketone. Their work underscores the versatility of using such compounds as synthons in preparing oxazolylimidazoles, -thiazoles, and -oxazoles, showcasing the chemical's foundational role in constructing complex molecular architectures (D. Laurent, J. Romine, 2009).
Biological Activity
In another vein of research, compounds derived from similar chemical frameworks have been explored for their biological activities. For instance, Demirci (2016) investigated new hybrid compounds derived from antipyrine, leading to the synthesis of a 1,3-oxazole derivative with observed moderate antimicrobial activity. This underscores the potential pharmaceutical applications of such compounds in developing new antimicrobial agents (S. Demirci, 2016).
Material Science Applications
The work of Gillie, Reddy, and Davies (2016) exemplifies the application of similar compounds in material science, where they devised an efficient method for synthesizing highly functionalized 4-aminooxazoles. Their approach, leveraging a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition, highlights the potential of these compounds in creating functional materials with tailored properties (Andrew D. Gillie, Raju Jannapu Reddy, P. Davies, 2016).
Safety And Hazards
Like all chemicals, such compounds should be handled with care. They may pose hazards such as toxicity or flammability, and appropriate safety precautions should be taken when handling them.
Future Directions
The study of oxazole derivatives and related compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research may focus on the synthesis of new oxazole derivatives, the exploration of their reactivity and properties, and the investigation of their potential applications.
Please note that this is a general analysis and may not apply specifically to “5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole”. For a more accurate and detailed analysis, specific literature sources or experimental data would be needed.
properties
IUPAC Name |
5-(2-bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O/c11-2-1-9-4-10(14-15-9)7-3-8(12)6-13-5-7/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQYDPSRPKWFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NOC(=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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